

## ZN148: A Technical Guide to its Efficacy Against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Carbapenem resistance in Gram-negative bacteria, primarily driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. This document provides a comprehensive technical overview of **ZN148**, a novel synthetic metallo-β-lactamase inhibitor. **ZN148** acts as a zinc-chelating agent, effectively neutralizing MBLs and restoring the clinical efficacy of carbapenem antibiotics. This guide details the mechanism of action of **ZN148**, presents quantitative data on its in vitro and in vivo activity against key Gram-negative pathogens, and outlines the experimental protocols for its evaluation.

### Introduction

The rise of multidrug-resistant Gram-negative bacteria is a pressing public health crisis. A key mechanism of resistance is the production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactamase antibiotics. Metallo- $\beta$ -lactamases (MBLs) are particularly concerning as they can hydrolyze a broad spectrum of  $\beta$ -lactams, including carbapenems, which are often the last line of defense against serious infections.[1][2][3] Unlike serine- $\beta$ -lactamases, MBLs utilize zinc ions in their active site for catalysis.[1] Currently, there are no clinically approved MBL inhibitors, creating a critical unmet medical need.[1][2][4]

**ZN148** is a promising MBL inhibitor designed to be used in combination with carbapenems.[1] [2][4] Its modular and easy-to-synthesize structure makes it an attractive candidate for further



development.[1] This guide synthesizes the available data on **ZN148** to provide a detailed resource for the scientific community.

#### **Mechanism of Action**

**ZN148**'s primary mechanism of action is the inhibition of metallo-β-lactamases through zinc chelation.[1][2][4] By removing the essential zinc cofactors from the MBL active site, **ZN148** renders the enzyme inactive, thereby protecting carbapenem antibiotics from hydrolysis and restoring their bactericidal activity.[1][2][4]

Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by **ZN148**.[2][4] Studies have shown that **ZN148** removes zinc ions from the active site of MBLs.[2][4] Interestingly, the addition of exogenous zinc after exposure to **ZN148** only partially restores MBL activity (by approximately 30%), suggesting a potentially irreversible mechanism of inhibition.[1][2][4] Further investigation through mass spectrometry and molecular modeling has indicated a possible oxidation of the active site Cys221 residue, contributing to this irreversible inhibition.[1][2][4]



## **Bacterial Cell** ZN148 Carbapenem Target Chelates Zn2+ Metallo-β-lactamase (MBL) (Active, with Zn2+) Catalyzes **Inactive MBL** Carbapenem Hydrolysis (Zn2+ removed) Inhibition of Antibiotic Hydrolysis Resistance Bacterial Cell Lysis

#### Mechanism of Action of ZN148

Click to download full resolution via product page

**ZN148** inhibits MBL, preventing carbapenem hydrolysis.

# Quantitative Data In Vitro Efficacy



**ZN148**, in combination with carbapenems, has demonstrated significant efficacy in restoring susceptibility in a large collection of MBL-producing clinical isolates.

Table 1: Meropenem MIC Reduction in MBL-Producing Enterobacterales

| Strain Collection (n=234)         | Meropenem MIC90 (mg/L) | Meropenem + 50 μM ZN148<br>MIC90 (mg/L) |
|-----------------------------------|------------------------|-----------------------------------------|
| MBL-producing<br>Enterobacterales | ≥64                    | 0.5                                     |

Data sourced from Samuelsen et al., 2020.[4]

In a study of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem and **ZN148** reduced the meropenem MIC to susceptible levels (≤2 mg/liter) in over 98% of the isolates.[4]

Table 2: Carbapenem MIC Reduction in E. coli and K. pneumoniae

| Organism (n)                     | Carbapenem | % Susceptible<br>(Alone) | % Susceptible (+<br>50 μM ZN148) |
|----------------------------------|------------|--------------------------|----------------------------------|
| E. coli & K.<br>pneumoniae (173) | Doripenem  | <1%                      | >99%                             |
| E. coli & K.<br>pneumoniae (173) | Imipenem   | <1%                      | >99%                             |

Data reflects the restoration of susceptibility to susceptible levels. Sourced from Samuelsen et al., 2020.[4]

**ZN148** also potentiated the activity of doripenem and imipenem against MBL-producing E. coli and K. pneumoniae, restoring susceptibility in over 99% of the tested strains.[4]

Table 3: Carbapenem Potentiation in P. aeruginosa and A. baumannii



| Organism (n)       | Carbapenem | % Clinical Susceptibility<br>Restored (+ 50 μM ZN148) |
|--------------------|------------|-------------------------------------------------------|
| P. aeruginosa (52) | Meropenem  | 17%                                                   |
| P. aeruginosa (52) | Doripenem  | 15%                                                   |
| P. aeruginosa (52) | Imipenem   | 25%                                                   |
| A. baumannii (6)   | Meropenem  | >2-fold MIC reduction in 4 of 6 strains               |

Data sourced from Samuelsen et al., 2020.[4]

While **ZN148** showed less potentiation of carbapenems against MBL-producing P. aeruginosa and A. baumannii, it still restored clinical susceptibility in a notable percentage of P. aeruginosa strains.[4] The reduced effectiveness in these organisms may be due to differences in outer membrane permeability or the presence of efflux pumps.[4]

### In Vivo Efficacy

The therapeutic potential of **ZN148** has been demonstrated in a murine neutropenic peritonitis model.

Table 4: In Vivo Efficacy of Meropenem and ZN148 Combination

| Treatment Group                            | Bacterial Load in<br>Peritoneal Fluid (log10<br>CFU/mL) | Bacterial Load in Blood<br>(log10 CFU/mL) |
|--------------------------------------------|---------------------------------------------------------|-------------------------------------------|
| Vehicle                                    | ~8.5                                                    | ~6.0                                      |
| Meropenem (33 mg/kg)                       | ~8.0                                                    | ~5.5                                      |
| ZN148 (10 mg/kg)                           | ~8.5                                                    | ~6.0                                      |
| Meropenem (33 mg/kg) +<br>ZN148 (10 mg/kg) | ~4.5                                                    | ~3.0                                      |



Data are approximations from graphical representations in Samuelsen et al., 2020, against an NDM-1-producing K. pneumoniae strain.[4]

In this model, the combination of meropenem and **ZN148** resulted in a significant reduction in the bacterial load of a meropenem-resistant NDM-1-producing K. pneumoniae strain in both peritoneal fluid (P < 0.0001) and blood (P < 0.01) compared to meropenem treatment alone.[4] **ZN148** administered alone did not show any intrinsic antibacterial activity.[4]

### Safety and Selectivity

A crucial aspect of zinc-chelating inhibitors is their selectivity for bacterial enzymes over host metalloenzymes.

- Human Glyoxylase II Inhibition: ZN148 showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM.[1][2][4] This indicates a degree of selectivity for bacterial MBLs.[4]
- In Vivo Tolerance: No acute toxicity was observed in a mouse model with cumulative dosages of **ZN148** up to 128 mg/kg.[1][2][4]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **ZN148**.

# Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

- Preparation of Reagents:
  - Prepare stock solutions of carbapenems (meropenem, imipenem, doripenem) and ZN148.
  - Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.
- Plate Preparation:
  - In a 96-well microtiter plate, perform serial twofold dilutions of the carbapenem antibiotics.

#### Foundational & Exploratory





- Add **ZN148** to the wells at a fixed concentration (e.g., 50 μM).[4]
- Inoculum Preparation:
  - Grow bacterial strains to be tested overnight on an appropriate agar medium.
  - Prepare a bacterial suspension in saline or broth and adjust its turbidity to match a 0.5
     McFarland standard (approximately 1.5 x 108 CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Incubation:
  - Inoculate the microtiter plates with the bacterial suspension.
  - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- MIC Determination:
  - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZN148: A Technical Guide to its Efficacy Against Gram-Negative Pathogens]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15605679#zn148-s-effect-on-gram-negative-pathogens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com